Pyridazinone, 2-6
Overview
Description
Pyridazinone, 2-6, is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound, specifically refers to a pyridazinone with substituents at the 2 and 6 positions on the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazinone, 2-6, can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and can be carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of pyridazinone derivatives often involves multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by cyclization and purification steps. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridazinone, 2-6, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone N-oxides.
Reduction: Reduction reactions can convert pyridazinone to dihydropyridazinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
Pyridazinone, 2-6, has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules with potential pharmacological activities.
Biology: Pyridazinone derivatives are studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential use in treating cardiovascular diseases, cancer, and inflammatory conditions.
Mechanism of Action
The mechanism of action of Pyridazinone, 2-6, involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives act as inhibitors of enzymes like cyclooxygenase, which plays a role in inflammation. Others may target receptors or ion channels, modulating their activity to produce therapeutic effects .
Comparison with Similar Compounds
Pyridazinone, 2-6, can be compared with other similar compounds, such as:
Pyrimidinone: Another heterocyclic compound with nitrogen atoms at positions 1 and 3.
Pyrazinone: Contains nitrogen atoms at positions 1 and 4.
Pyridone: A derivative of pyridine with a keto group at position 2 or 4.
Uniqueness: this compound, is unique due to its specific substitution pattern, which can significantly influence its biological activity and pharmacological properties. The presence of substituents at the 2 and 6 positions can enhance its binding affinity to target molecules and improve its therapeutic potential .
Properties
IUPAC Name |
5-hydroxy-2-phenyl-4-phenylmethoxypyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-15-11-18-19(14-9-5-2-6-10-14)17(21)16(15)22-12-13-7-3-1-4-8-13/h1-11,20H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDGWBKKRFJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NN(C2=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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